1-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(1,3-dithian-2-yl)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(1,3-dithian-2-yl)pyrimidin-4(1H)-one is a complex organic compound that features a unique combination of a tetrahydrofuran ring, a dithiane ring, and a pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(1,3-dithian-2-yl)pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrofuran ring, the introduction of the dithiane group, and the construction of the pyrimidinone ring. Each step requires specific reaction conditions, such as the use of protecting groups, selective deprotection, and careful control of temperature and pH.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(1,3-dithian-2-yl)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The dithiane ring can be reduced to form a dithiol.
Substitution: The pyrimidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield aldehydes or ketones, while reduction of the dithiane ring would produce a dithiol.
Scientific Research Applications
1-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(1,3-dithian-2-yl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(1,3-dithian-2-yl)pyrimidin-4(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form specific interactions with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparison with Similar Compounds
1-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(1,3-dithian-2-yl)pyrimidin-4(1H)-one: shares similarities with other compounds that contain tetrahydrofuran, dithiane, or pyrimidinone moieties.
Uniqueness:
- The combination of these three functional groups in a single molecule is unique and provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H18N2O5S2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one |
InChI |
InChI=1S/C13H18N2O5S2/c16-6-7-9(18)10(19)12(20-7)15-3-2-8(17)14-11(15)13-21-4-1-5-22-13/h2-3,7,9-10,12-13,16,18-19H,1,4-6H2/t7-,9-,10+,12-/m1/s1 |
InChI Key |
AFDQPGWEHYBTAF-ZIYJGFGOSA-N |
Isomeric SMILES |
C1CSC(SC1)C2=NC(=O)C=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1CSC(SC1)C2=NC(=O)C=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.